4-Chloro-2-methylquinoline hydrochloride physical and chemical properties
4-Chloro-2-methylquinoline hydrochloride physical and chemical properties
4-Chloro-2-methylquinoline Hydrochloride: Physicochemical Profiling, Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and advanced organic synthesis, the quinoline scaffold represents a privileged pharmacophore. Specifically, 4-Chloro-2-methylquinoline hydrochloride serves as a highly versatile, electrophilic building block. The presence of the hydrochloride salt is not merely a formulation artifact; it fundamentally alters the electronic landscape of the quinoline ring, lowering the lowest unoccupied molecular orbital (LUMO) and hyper-activating the C4 position toward nucleophilic attack. This whitepaper dissects the physicochemical properties, structural causality, and field-proven experimental workflows associated with this critical intermediate, providing a self-validating guide for drug development professionals.
Physicochemical Profiling
Understanding the baseline quantitative properties of 4-Chloro-2-methylquinoline hydrochloride is essential for solvent selection, reaction scaling, and purification strategies. The table below summarizes the core data, contrasting the hydrochloride salt with its free base counterpart to highlight operational differences.
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Number | 83260-96-2[1] | 4295-06-1[2] |
| Molecular Formula | C₁₀H₉Cl₂N | C₁₀H₈ClN[2] |
| Molecular Weight | 214.09 g/mol [1] | 177.63 g/mol [2] |
| Melting Point | >200 °C (Decomposes) | 39 °C[2] |
| Boiling Point | N/A (Solid salt) | 270 °C[2] |
| Solubility Profile | Highly soluble in H₂O, EtOH, DMF, DMSO | Soluble in organic solvents; insoluble in H₂O[3] |
Structural Causality & Reactivity Principles
The reactivity of 4-Chloro-2-methylquinoline hydrochloride is governed by three interacting structural features:
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Nitrogen Protonation: The hydrochloride salt ensures the quinoline nitrogen is protonated. This creates a strong electron-withdrawing effect across the aromatic system, severely depleting electron density at the C2 and C4 positions.
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C4-Chloride Leaving Group: The chloride atom at the C4 position acts as an excellent leaving group. Because the C4 position is highly electrophilic, it readily undergoes Nucleophilic Aromatic Substitution (SNAr)[3].
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C2-Methyl Steric Shielding: The methyl group at the C2 position (the "quinaldine" core) provides hyperconjugative electron donation, but more importantly, it exerts significant steric hindrance. This shielding effectively blocks nucleophilic attack at C2, rendering reactions highly regioselective for the C4 position[4].
Mechanistic workflow of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be designed with an understanding of why reagents are chosen. The following workflows are optimized to overcome the specific chemical hurdles presented by this scaffold.
Protocol A: High-Yield SNAr Amination (Avoiding Over-Alkylation)
Objective: Synthesize 4-amino-2-methylquinoline derivatives using secondary amines. Causality & Rationale: Traditional N-alkylation methods often suffer from over-alkylation, yielding unwanted quaternary ammonium salts[3]. To circumvent this, Hunig's base (N,N-diisopropylethylamine, DIPEA) is employed. The massive steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile, allowing it to function exclusively as a proton sponge to neutralize the hydrochloride salt and the HCl generated during the substitution[3]. N,N-dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state.
Step-by-Step Workflow:
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Preparation: Charge an oven-dried round-bottom flask with 1.0 mmol of 4-Chloro-2-methylquinoline hydrochloride[3].
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Solvation: Add 10 mL of anhydrous DMF to dissolve the salt[3].
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Reagent Addition: Introduce 1.0 mmol of the target secondary cyclic amine, followed immediately by 2.0 mmol of DIPEA (1 equivalent to neutralize the starting HCl salt, 1 equivalent to scavenge the reaction byproduct)[3].
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Reaction: Stir the mixture at room temperature (20–25 °C) for exactly 3 hours. Monitor the reaction via TLC (eluent: EtOAc/Hexane) until the starting material spot disappears[3].
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Quenching: Pour the reaction mixture into 50 mL of ice-cold water. The sudden shift in polarity forces the organic product out of solution.
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Neutralization & Isolation: Add dilute NH₃ solution dropwise until the pH neutralizes, stirring for an additional 10 minutes[3]. Filter the precipitated solid under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure tertiary amine[3].
Protocol B: Synthesis of Dimeric SKCa Channel Blockers
Objective: Create dimeric quinoline structures (dequalinium analogues) via diamine linkers. Causality & Rationale: The C2-methyl group exerts significant steric hindrance, which impedes the approach of bulky nucleophiles like long-chain diamines. Consequently, standard reflux conditions in lower alcohols (e.g., ethanol) provide insufficient thermal energy. Utilizing n-pentanol elevates the reflux temperature to ~138 °C, providing the necessary activation energy while maintaining a protic environment that assists in the solvation and departure of the chloride leaving group[4].
Step-by-Step Workflow:
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Preparation: In a 100 mL round-bottom flask, combine 11.26 mmol of 4-Chloro-2-methylquinoline (or its HCl salt neutralized in situ) and 5.68 mmol of the desired diamine (e.g., 1,10-diaminodecane)[4].
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Solvation: Add 30 mL of n-pentanol. Ensure complete dissolution with gentle heating[4].
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Reaction: Attach a reflux condenser and heat the solution under reflux for 30 hours[4].
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Precipitation: Remove the heat source and allow the mixture to cool to room temperature. A creamy precipitate (the hydrochloride salt of the dimer) will form[4].
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Isolation: Collect the precipitate via vacuum filtration and dry under vacuum at 50 °C to remove residual n-pentanol[4].
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Free-Basing: Dissolve the dried solid in methanol and make the solution alkaline by adding 10% NaOH dropwise to precipitate the final free-base dimeric compound[4].
Applications in Drug Development
The versatility of the 4-Chloro-2-methylquinoline scaffold allows it to be diverted into multiple distinct therapeutic pipelines.
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Antileishmanial Agents: By substituting the C4 chloride with various allyl or aryl groups, researchers have developed novel 3- and 4-substituted quinolines. These compounds demonstrate potent antileishmanial activity by effectively targeting macrophage scavenger receptors, often exhibiting lower IC₅₀ values than standard drugs like pentamidine[5].
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Anticancer Therapeutics: The quinoline core is an electron-deficient system that readily interacts with biological targets. Derivatives synthesized from 4-chloroquinaldine have been shown to bind to the colchicine-binding site of tubulin. This interaction disrupts microtubule dynamics, inducing apoptosis in malignant gliomas, chronic myeloid leukemia, and colon cancer cell lines at nanomolar concentrations.
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Ion Channel Modulators: Small conductance Ca²⁺-activated K⁺ (SKCa) channel blockers are synthesized by linking two quinaldine units (as detailed in Protocol B). The basicity of the quinoline nitrogen ensures it remains protonated at physiological pH, which is an absolute structural requirement for blocking the ion channel pore[4].
Divergent synthesis pipeline of 4-Chloro-2-methylquinoline in drug discovery.
References
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Chem-Impex: 4-Chloro-2-methylquinoline General Information and Properties. chemimpex.com. 2
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Huaxia Chem: 4-Chloro-2-methylquinoline hydrochloride CAS:83260-96-2. hxchem.net. 1
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Antimicrobial Agents and Chemotherapy: Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. asm.org.5
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Heteroletters: A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. heteroletters.org. 3
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Arabian Journal of Chemistry: Review on recent development of quinoline for anticancer activities. arabjchem.org.
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Journal of Medicinal Chemistry (ACS): Synthesis and Quantitative Structure−Activity Relationship of a Novel Series of Small Conductance Ca2+-Activated K+ Channel Blockers Related to Dequalinium. acs.org. 4
